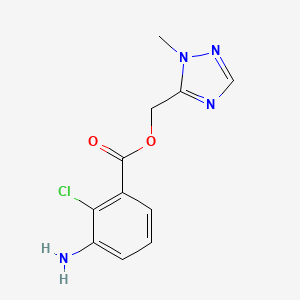![molecular formula C13H17N3O3 B6642107 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperidine and pyridazine and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and receptors. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. The compound has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the replication of viruses and fungi. Additionally, the compound has been found to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological effects, making it a promising candidate for drug development. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis of the compound is complex and time-consuming, making it difficult to obtain large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid. One direction is to further investigate its potential therapeutic applications. For example, studies could be conducted to determine its efficacy in treating various types of cancer or neurological disorders. Another direction is to explore the compound's mechanism of action in more detail. This could involve identifying its molecular targets and pathways. Additionally, future research could focus on developing more efficient synthesis methods for the compound, which would make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. The compound has been found to exhibit various biochemical and physiological effects and has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development.
Synthesemethoden
The synthesis of 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid involves the reaction of piperidine-2-carboxylic acid with pyridazine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the compound has been found to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
3-[1-(pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)5-4-11-3-1-2-8-16(11)13(19)10-6-7-14-15-9-10/h6-7,9,11H,1-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXQLWGEAYZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)



![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)

![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)